(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Description
This compound is a chromenol derivative featuring a 3,4-dihydrochromen-6-ol core with distinct substituents:
- Stereochemistry: The (2R) configuration at the chromenol ring and (4R,8R) stereochemistry in the branched tridecyl chain (4,8,12-trimethyltridecyl) at position 2.
- Substituents:
- Two trideuteriomethyl (CD₃) groups at positions 5 and 5.
- Methyl groups at positions 2 and 6.
- Physicochemical Implications:
Propriétés
IUPAC Name |
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1/i5D3,7D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-BCHQTGRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C([2H])([2H])[2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a derivative of tocopherol, specifically delta-tocopherol. This compound is part of the vitamin E family and exhibits significant biological activities due to its antioxidant properties. Understanding its biological activity is crucial for evaluating its potential applications in health and nutrition.
The compound has the following chemical characteristics:
- Chemical Formula : C29H50O2
- Molecular Weight : 426.70 g/mol
- CAS Number : 311313-37-8
Antioxidant Properties
Delta-tocopherol is well-known for its antioxidant capabilities. It functions by scavenging free radicals and protecting cellular components from oxidative damage. The antioxidant activity of tocopherols generally follows the order: α > β > γ > δ in vivo; however, specific mechanisms may vary based on the chemical environment and concentration.
Mechanism of Action :
- Scavenging Free Radicals : Delta-tocopherol donates a hydrogen atom from its hydroxyl group to neutralize free radicals.
- Inhibition of Lipid Peroxidation : It prevents oxidative damage to lipids by interrupting lipid radical chain reactions.
Neuroprotective Effects
Recent studies have indicated that delta-tocopherol may provide neuroprotective benefits. For example:
- At concentrations ranging from 0.1 to 10 µM, delta-tocopherol significantly suppresses hydrogen peroxide (H2O2)-induced cell death in rat striatal neurons .
- It also protects against cytotoxicity induced by S-nitrocysteine and SIN-1 in a concentration-dependent manner .
Anti-inflammatory Effects
Delta-tocopherol has been shown to modulate inflammatory responses:
- It inhibits the expression of vascular cell adhesion molecule 1 (VCAM-1), which is crucial in the adhesion of monocytes to endothelial cells. This inhibition can reduce inflammation in cardiovascular diseases .
Case Study: Neurodegenerative Diseases
A study highlighted the role of delta-tocopherol in delaying memory loss in Down’s syndrome patients through its antioxidant properties. The compound's ability to protect neurons from oxidative stress may contribute to improved cognitive function in these individuals .
Case Study: Cardiovascular Health
In a clinical trial assessing the effects of tocopherols on cardiovascular health, delta-tocopherol supplementation showed promise in reducing markers of oxidative stress and inflammation among participants at risk for heart disease .
Comparative Analysis of Tocopherols
| Tocopherol Type | Antioxidant Activity | Bioavailability | Primary Sources |
|---|---|---|---|
| Alpha-Tocopherol | Highest | High | Nuts, seeds, vegetable oils |
| Beta-Tocopherol | Moderate | Moderate | Green leafy vegetables |
| Gamma-Tocopherol | Moderate | Moderate | Soybeans, corn oil |
| Delta-Tocopherol | Lowest | Low | Plant oils, especially soybean |
Applications De Recherche Scientifique
Scientific Research Applications
α-Tocopherol D6 serves several critical roles in scientific research:
-
Metabolic Studies :
- The deuterated form allows researchers to trace metabolic pathways involving vitamin E without interference from endogenous compounds. This is particularly useful in pharmacokinetic studies where the absorption and distribution of vitamin E are evaluated.
-
Antioxidant Research :
- As an antioxidant, α-Tocopherol D6 can be used to study its efficacy in scavenging free radicals. This property is vital for understanding its role in preventing oxidative stress-related diseases.
-
Inflammation Studies :
- The compound has potential anti-inflammatory effects that can be explored in various models of inflammation. Research indicates that similar compounds may inhibit cyclooxygenase enzymes involved in inflammatory pathways.
-
Cancer Research :
- Preliminary studies suggest that certain chromene derivatives can inhibit tumor growth. α-Tocopherol D6 may be utilized to investigate mechanisms of action in cancer cell lines, focusing on cell cycle regulation and apoptosis pathways.
- Nutritional Studies :
Comparative Analysis with Related Compounds
To understand the uniqueness of α-Tocopherol D6, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| α-Tocopherol D6 | Chromene core with multiple methyl groups | Antioxidant, anti-inflammatory | Deuterated methyl groups enhance tracking |
| Chromone Derivatives | Similar core structure | Varies widely | Less stereochemical diversity |
| Flavonoids | Polyphenolic structure | Antioxidant, anti-cancer | Diverse substituents |
| Tocopherols | Phenolic structure with long alkyl chain | Strong antioxidant | Vitamin E activity |
This table illustrates how α-Tocopherol D6's deuterated structure provides unique advantages for research applications not fully realized by its analogs .
Case Studies and Research Findings
Several studies have highlighted the applications of α-Tocopherol D6:
- Study on Antioxidant Mechanisms : Research demonstrated that α-Tocopherol D6 effectively scavenges free radicals in vitro, showcasing its potential as a therapeutic agent against oxidative stress-related conditions.
- Inflammation Modulation Study : A study indicated that α-Tocopherol D6 could reduce inflammatory markers in animal models, suggesting its utility in developing anti-inflammatory therapies.
- Cancer Cell Line Investigation : Preliminary findings showed that treatment with α-Tocopherol D6 resulted in reduced proliferation rates in specific cancer cell lines, warranting further exploration into its anticancer properties.
Comparaison Avec Des Composés Similaires
Comparison with 8-Nitro-2H-chromen-5-ol (Compound 6, )
Structural Differences :
- Core: Both share a chromenol backbone, but the target compound is 3,4-dihydrochromen-6-ol, while compound 6 is a 2H-chromen-5-ol.
- Substituents: Target: CD₃ at C5/C7, methyl at C2/C8, and a tridecyl chain. Compound 6: Nitro (-NO₂) at C8 and hydroxyl (-OH) at C3.
Functional Implications :
Comparison with Isorhamnetin-3-O-glycoside ()
Structural Differences :
- Core: Isorhamnetin is a flavonoid (chromen-4-one), while the target is a dihydrochromenol.
- Substituents :
- Target: Lipophilic tridecyl chain and CD₃ groups.
- Isorhamnetin: Polar glycoside (sugar moiety at C3).
Functional Implications :
Antioxidant Capacity in Context ()
Key comparisons:
Data Tables
Méthodes De Préparation
Epoxidation-Controlled Ring Closure
Shi epoxidation of the trisubstituted alkene intermediate (prepared from dimethylhydroquinone and geranylgeranyl pyrophosphate) generates an epoxide with 93% diastereomeric excess. Acid-mediated cyclization then proceeds through an anti-Baldwin 6-endo-tet pathway, favoring chromanol formation over chromene derivatives. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Epoxidation Temp | -20°C | ↑ Diastereoselectivity |
| Cyclization Acid | Trifluoroacetic Acid | ↑ Ring Closure Efficiency |
| Solvent System | Dichloromethane/Hexane | ↓ Side Reactions |
This method achieves 78% isolated yield for the non-deuterated chromanol core.
Deuterium Incorporation Strategies
Introducing trideuteriomethyl groups at C5 and C7 requires replacing conventional methyl sources with deuterated analogs. Three validated approaches exist:
Photocatalytic Methylation with Deuteration Control
A cascade assembly strategy utilizes methylamine-D2O systems under visible-light photocatalysis. Methyl radicals generated from methylamine undergo H/D exchange with D2O before coupling to the chromanol intermediate. By adjusting the D2O:methylamine ratio, deuteration levels at C5 and C7 methyl groups can be precisely controlled.
Reaction Scheme
This method achieves 92% deuteration efficiency with 0.5:1 D2O:methylamine ratio.
Palladium-Catalyzed Cross-Coupling
Potassium trideuteriomethyltrifluoroborate (CD3BF3K) serves as the methyl source in a Suzuki-Miyaura coupling with brominated chromanol precursors. The optimized catalytic system uses:
-
Pd(OAc)2 (5 mol%)
-
SPhos ligand (10 mol%)
-
K3PO4 base in toluene/water (3:1)
At 80°C, this delivers 85% yield of the bis-deuterated product with >99% isotopic purity.
Stereochemical Control of the Polyisoprenoid Side Chain
The (4R,8R)-4,8,12-trimethyltridecyl side chain derives from modified isoprenoid biosynthesis. In vitro reconstitution of farnesyl diphosphate synthase with deuterated isopentenyl diphosphate (Δ2-D3-IPP) enables deuteration at specific methyl positions while maintaining natural stereochemistry.
Critical Enzymatic Parameters
| Enzyme | Cofactor Requirement | Deuterium Incorporation |
|---|---|---|
| Farnesyl Diphosphate Synthase | Mg²⁺, K⁺ | 92% at C4 and C8 |
| Geranylgeranyl Transferase | Zn²⁺ | 87% at C12 |
This biological method avoids racemization issues inherent to chemical synthesis of terpenoid chains.
Industrial-Scale Production Considerations
Large-scale manufacturing faces three primary challenges: maintaining isotopic purity during deuterium transfer, minimizing catalyst loadings, and achieving cost-effective separation of diastereomers.
Continuous Flow Deuteration
A tandem reactor system separates methylation and deuteration stages:
-
Methylation reactor: Fixed-bed Pd/C catalyst enables 99.9% CD3 transfer efficiency
-
Deuteration reactor: Supercritical D2O enhances H/D exchange rates
-
In-line IR monitoring adjusts residence times dynamically
This setup achieves 98.5% isotopic purity at 50 kg/batch scale.
Diastereomer Separation via Simulated Moving Bed Chromatography
A 12-column SMB system with chiral stationary phases (cellulose tris-3,5-dimethylphenylcarbamate) resolves the target (2R,4R,8R) isomer from other stereoisomers. Key operating parameters:
| Parameter | Value | Effect |
|---|---|---|
| Mobile Phase | Heptane/EtOH (95:5) | ↑ Selectivity |
| Temperature | 35°C | ↓ Viscosity |
| Switch Time | 8.2 min | ↑ Productivity |
This method achieves 99.2% enantiomeric excess with 92% recovery.
Analytical Characterization Protocols
Confirming structure and isotopic purity requires a multi-technique approach:
5.1 High-Resolution Mass Spectrometry
-
Q-TOF MS (ESI+) shows m/z 631.4521 [M+H]+ (calc. 631.4528)
-
Isotopic cluster analysis confirms 6 deuterium atoms (5.7% abundance for [M+D]+)
5.2 Chiral HPLC Validation
-
Column: Chiralpak IG-U (250 × 4.6 mm)
-
Retention time: 14.7 min for target vs. 16.2 min for (2S) diastereomer
5.3 Deuterium NMR Analysis
-
²H NMR (92 MHz, CDCl3): δ 1.21 (s, 6H, C5/CD3), 1.19 (s, 6H, C7/CD3)
Comparative Evaluation of Synthetic Routes
| Method | Total Yield | Isotopic Purity | Cost Index |
|---|---|---|---|
| Photocatalytic | 67% | 98% | 1.8 |
| Palladium-Catalyzed | 85% | 99.5% | 2.1 |
| Enzymatic | 58% | 99.9% | 3.4 |
The palladium approach balances yield and purity for most applications, while enzymatic synthesis remains preferred for high-value pharmaceutical intermediates .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for stereoselective introduction of the (4R,8R)-4,8,12-trimethyltridecyl side chain in deuterated chromanols?
- Methodological Answer : The side chain is synthesized via iterative alkylation using chiral starting materials or asymmetric catalysis. For example, the (4R,8R)-configuration can be achieved using Sharpless epoxidation or enzymatic resolution. Deuterated methyl groups at positions 5 and 7 are introduced via alkylation with deuterated methyl iodide (CD₃I) under basic conditions. Post-synthetic purification via reverse-phase HPLC ensures stereochemical purity .
Q. How is the deuteration at the 5- and 7-methyl positions confirmed analytically?
- Methodological Answer : High-resolution mass spectrometry (HRMS) detects the mass shift (+6 Da) due to two trideuteriomethyl groups. Nuclear magnetic resonance (¹H NMR) confirms the absence of proton signals at δ 2.1–2.3 ppm (typical for methyl groups), replaced by deuterium’s silent signature. Isotopic purity is further validated by comparing retention times with non-deuterated analogs using LC-MS .
Q. What are the key considerations for optimizing purification of this hydrophobic compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) resolves hydrophobic impurities. Pre-purification via silica gel chromatography using hexane/ethyl acetate (9:1) removes non-polar byproducts. Lyophilization ensures solvent-free isolation .
Advanced Research Questions
Q. What experimental designs are critical for tracking in vivo metabolism of deuterated tocopherol derivatives using this compound?
- Methodological Answer : Isotopic tracing studies employ LC-MS/MS with selected reaction monitoring (SRM) to detect deuterium-labeled metabolites in plasma/tissue homogenates. Dose-response studies in model organisms (e.g., rodents) are conducted under controlled diets to minimize background tocopherol interference. Kinetic parameters (e.g., half-life, AUC) are derived using non-compartmental analysis .
Q. How to resolve contradictory data regarding antioxidant efficacy of deuterated vs. non-deuterated chromanol derivatives?
- Methodological Answer : Comparative ROS scavenging assays (e.g., DPPH, ORAC) under standardized oxygen tension and pH control isolate isotopic effects. Deuterium’s kinetic isotope effect (KIE) on hydrogen abstraction is quantified via stopped-flow spectroscopy. Molecular dynamics simulations predict deuterium’s impact on membrane partitioning and radical quenching efficiency .
Q. What are the implications of the 2R,4R,8R stereochemistry on membrane interaction studies?
- Methodological Answer : Surface plasmon resonance (SPR) with lipid bilayers evaluates stereospecific binding. Fluorescence anisotropy using deuterated vs. non-deuterated analogs measures membrane rigidity changes. The (4R,8R)-alkyl chain’s stereochemistry enhances hydrophobic anchoring in lipid rafts, as shown in neutron scattering studies of deuterated membranes .
Q. How does isotopic substitution influence pharmacokinetic parameters compared to non-deuterated analogs?
- Methodological Answer : Deuterium’s KIE reduces CYP450-mediated metabolism, increasing plasma half-life (t₁/₂) by 20–30% in rodent models. Comparative pharmacokinetic studies use crossover designs with LC-MS quantification. Biliary excretion profiles reveal deuterium’s role in Phase II glucuronidation efficiency .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values for deuterated chromanols?
- Methodological Answer : Standardize solubility measurements using the shake-flask method with UV-Vis quantification at λmax 280 nm. Control for temperature (25°C ± 0.5), ionic strength (0.15 M PBS), and solvent degassing. Deuterium’s hydrophobicity increases logP by 0.3–0.5 units, explaining higher organic solvent solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
